N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MPTAPA, is a novel compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. MPTAPA belongs to the class of piperidine-based compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development due to their prevalence in pharmaceuticals. Researchers have synthesized various piperidine derivatives, including the compound . These derivatives play a significant role in designing drugs across multiple therapeutic areas. The piperidine moiety contributes to binding interactions with biological targets, making it an attractive scaffold for drug discovery .
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties. Researchers have investigated its effectiveness against various strains of microorganisms, including bacteria, fungi, and viruses. By modifying substituents on the piperidine ring, scientists can fine-tune its antimicrobial activity .
Spiropiperidines and Spiro Compounds
Spiropiperidines, a class of piperidine derivatives, exhibit unique three-dimensional structures. These compounds have applications in medicinal chemistry, particularly as scaffolds for designing novel drugs. Researchers explore their potential as enzyme inhibitors, receptor modulators, and antiviral agents .
Condensed Piperidines
Condensed piperidines refer to fused ring systems containing a piperidine ring. These compounds often display interesting biological activities. Researchers have studied their role in modulating neurotransmitter receptors, ion channels, and other cellular targets. Examples include piperidine-fused heterocycles like quinolizidines and indolizidines .
Piperidinones
Piperidinones are cyclic amides derived from piperidine. They serve as versatile intermediates in organic synthesis. Researchers utilize piperidinones for constructing complex molecules, such as natural products and pharmaceuticals. Their reactivity allows for diverse functionalization strategies .
Multicomponent Reactions (MCRs)
Multicomponent reactions involving piperidines offer efficient routes to diverse chemical libraries. Researchers combine multiple reactants in a single step to generate complex molecules. MCRs featuring piperidines have applications in combinatorial chemistry, lead optimization, and drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular processes, leading to various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and action .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-19-13-6-5-12-18(19)21-20(23)15-16-9-7-8-14-22(16)27(24,25)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYCHDFDRJPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide |
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